![molecular formula C22H26O6 B14221310 4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) CAS No. 508193-51-9](/img/structure/B14221310.png)
4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is an organic compound characterized by its unique structure, which includes two ethoxybenzaldehyde groups connected by a butane-1,4-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Procedure: The 3-ethoxybenzaldehyde is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with 1,4-dibromobutane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzoic acid).
Reduction: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable linkages.
Mecanismo De Acción
The mechanism of action of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In polymer synthesis, the compound acts as a cross-linking agent, forming stable networks that enhance the mechanical properties of the material.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Similar structure but with amino groups instead of aldehyde groups.
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-methoxybenzaldehyde): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is unique due to its specific combination of ethoxybenzaldehyde groups and the butane-1,4-diylbis(oxy) linker. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
508193-51-9 |
|---|---|
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-ethoxy-4-[4-(2-ethoxy-4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O6/c1-3-25-21-13-17(15-23)7-9-19(21)27-11-5-6-12-28-20-10-8-18(16-24)14-22(20)26-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3 |
Clave InChI |
SHPAJHIWMCELDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)C=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


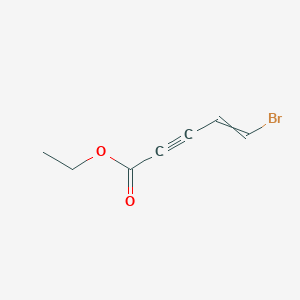
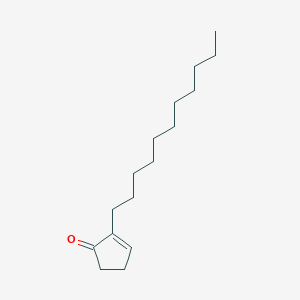
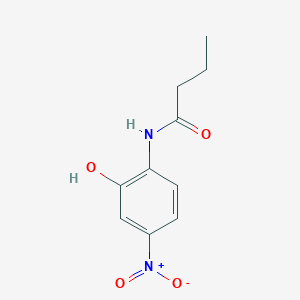
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
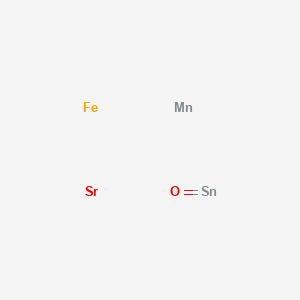
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
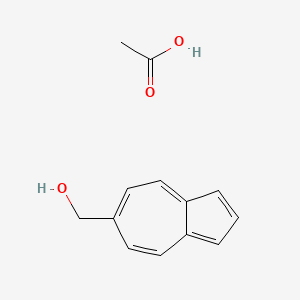

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)

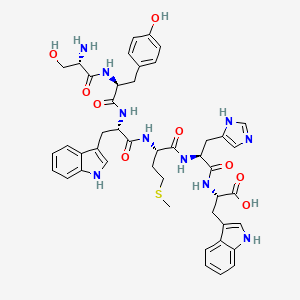
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
